molecular formula C17H24BNO6S B7956474 Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7956474
M. Wt: 381.3 g/mol
InChI Key: BIGSENKYSCDQFV-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound featuring a thiazolidine ring, a boronic ester group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring, followed by the introduction of the boronic ester group and the benzoate moiety. Key reaction conditions include the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction may result in the formation of alcohols or amines.

  • Substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls.

Biology: The thiazolidine ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its ability to modulate biological pathways can be explored for therapeutic applications.

Medicine: Research into the medicinal properties of this compound is ongoing. Its potential anti-inflammatory, antioxidant, and antimicrobial properties make it a candidate for the development of new drugs.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The boronic ester group can participate in covalent bonding with biological molecules, influencing cellular processes.

Comparison with Similar Compounds

  • Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate: Lacks the boronic ester group.

  • Methyl 2-(1,2-thiazolidin-2-yl)benzoate: Does not have the dioxo group.

  • Methyl 2-(1,3,2-dioxaborolan-2-yl)benzoate: Lacks the thiazolidine ring.

Uniqueness: The presence of both the thiazolidine ring and the boronic ester group in this compound makes it unique compared to similar compounds. This combination allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO6S/c1-16(2)17(3,4)25-18(24-16)12-7-8-14(13(11-12)15(20)23-5)19-9-6-10-26(19,21)22/h7-8,11H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSENKYSCDQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCS3(=O)=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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